1,4-Dimethylpiperazine-2,3-dione

Übersicht

Beschreibung

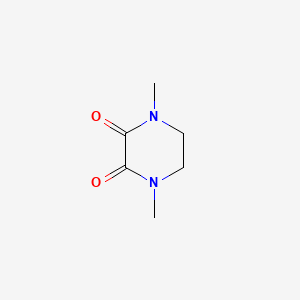

1,4-Dimethylpiperazine-2,3-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of piperazine, characterized by the presence of two methyl groups at the 1 and 4 positions and two keto groups at the 2 and 3 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperazine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the oxidative catalytic condensation of sarcosine in the presence of permanganate ions, which yields 1,4-dimethylpiperazine-2,5-dione as a major product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization from solvents like dichloromethane to obtain the compound in a suitable form for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethylpiperazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketopiperazine derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The methyl groups at the 1 and 4 positions can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like permanganate ions for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or halides .

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can have significant biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

1,4-Dimethylpiperazine Applications

- Industrial Applications:

- Catalyst: Used as a catalyst in the production of polyurethane foams .

- Intermediate for Surfactants: Serves as an intermediate in the creation of cationic surfactants .

- Industrial Synthesis: Suitable for industrial synthesis of various products .

- Component in Material Production : Used in the manufacture of plastics, resins, pesticides and brake fluid .

- Carbon Capture and Storage:

- CO2 and H2S Scrubbing: Used as a fluid for scrubbing carbon dioxide (CO2) and hydrogen sulfide (H2S) when combined with methyl diethanolamine (MDEA) .

- Amine Blend Activation: Concentrated piperazine is used in amine blends for commercial CO2 removal in carbon capture and storage (CCS) . It protects against thermal and oxidative degradation under coal flue gas conditions and increases the stability of MDEA, enhancing CO2 capture capacity .

- Pharmaceutical Applications:

- Anthelmintic: Marketed as an anthelmintic by Bayer in the early 20th century . Piperazine compounds generally paralyze parasites, facilitating their expulsion from the host body . It acts by blocking acetylcholine at the myoneural junction, mediated by agonist effects on the inhibitory GABA receptor . Its selectivity for helminths arises because vertebrates use GABA only in the central nervous system, and helminths have a different GABA receptor isoform .

- Pharmaceutical Intermediate: Used as pharmaceutical intermediates .

- Analytical Chemistry:

1,4-Dimethylpiperazine-2,3-dione Applications

- Structural Research:

- Potential Therapeutic Applications:

- Derivative in Drug Development: Piperazine derivatives are found in biologically active molecules, showing promise in antifungal, antibacterial, antimalarial, antipsychotic, antidepressant, and antitumor applications . They target various cancers, including colon, prostate, breast, lung, and leukemia cancers .

Physicochemical Information

Wirkmechanismus

The mechanism of action of 1,4-dimethylpiperazine-2,3-dione involves its interaction with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their function. For example, its diketopiperazine structure can interact with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,4-dimethylpiperazine-2,3-dione include:

- 3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione

- 2,5-Bis(1-methyl-2-oxoindol-3-ylidene)-1,4-dimethylpiperazine-3,6-dione

- 6-(Bromobenzyl)-3-benzylidene-6-erythro-hydroxy-1,4-dimethylpiperazine-2,5-dione

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives .

Biologische Aktivität

1,4-Dimethylpiperazine-2,3-dione (DMPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMPD, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure with two methyl groups and two carbonyl groups. Its chemical formula is , and it exhibits properties typical of diketones and piperazines.

1. Antidiabetic Activity

Research indicates that DMPD derivatives have shown potential as dipeptidyl peptidase IV (DPP-IV) inhibitors , which play a crucial role in glucose metabolism. Inhibiting DPP-IV can lead to increased insulin secretion and decreased glucagon levels, contributing to better glycemic control in diabetic patients. A study highlighted that substituted piperazines, including DMPD, demonstrated effective inhibition of DPP-IV activity, suggesting their potential as antidiabetic agents .

2. Anticancer Properties

DMPD has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives of DMPD can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways. For instance, one study reported that specific modifications to the DMPD structure enhanced its cytotoxicity against various cancer cell lines .

3. Antimicrobial Activity

The antimicrobial activity of DMPD has been explored against various pathogens. Its derivatives have shown effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: DPP-IV Inhibition

A recent study evaluated the efficacy of DMPD derivatives in a diabetic rat model. The results indicated a significant reduction in blood glucose levels compared to the control group. The study concluded that these derivatives could serve as a promising therapeutic option for managing type 2 diabetes .

Case Study 2: Anticancer Activity in Human Cell Lines

In another investigation, modified DMPD compounds were tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. This suggests that DMPD derivatives may be developed into effective anticancer agents .

Mechanistic Insights

The biological activities of DMPD can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : As a DPP-IV inhibitor, DMPD competes with natural substrates for binding sites on the enzyme.

- Cell Signaling Modulation : It influences signaling pathways related to apoptosis and cell proliferation.

- Membrane Interaction : Its amphipathic nature allows it to interact with lipid membranes, leading to microbial inhibition.

Research Findings Summary

Eigenschaften

IUPAC Name |

1,4-dimethylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBHDWHAIVWDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314244 | |

| Record name | 1,4-dimethylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59417-06-0 | |

| Record name | 59417-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethylpiperazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,4-Dimethylpiperazine-2,3-dione in organic synthesis?

A1: this compound serves as a valuable reagent in the synthesis of symmetrical α-diones. [] The research paper "A Simple Synthesis of Symmetrical α‐Diones from Organometallic Reagents and 1,4‐Dimethylpiperazine‐2,3‐diones" [] highlights its role in a novel synthetic method. This method utilizes readily available organometallic reagents, making it a potentially advantageous approach for synthesizing this important class of organic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.